molecular formula C15H24N2O2S B6631206 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline

Cat. No. B6631206
M. Wt: 296.4 g/mol
InChI Key: GWZHJGBBPFAUNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline, also known as ESM-1, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases. ESM-1 is a selective inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a critical role in regulating cellular signaling pathways.

Mechanism of Action

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline selectively inhibits the activity of PP2A, which is a critical regulator of cellular signaling pathways. PP2A is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PP2A, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline disrupts these cellular processes and induces cell death in cancer cells. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline protects against neuronal damage by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline inhibits the replication of hepatitis C virus by blocking the activity of viral RNA polymerase.
Biochemical and Physiological Effects:
4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to have several biochemical and physiological effects. In cancer, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline induces apoptosis and inhibits cell proliferation by disrupting the signaling pathways that regulate these processes. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline protects against neuronal damage by inhibiting the hyperphosphorylation of tau protein, which is a hallmark of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline inhibits the replication of hepatitis C virus by blocking the activity of viral RNA polymerase.

Advantages and Limitations for Lab Experiments

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for PP2A, which makes it a valuable tool for studying the role of PP2A in cellular signaling pathways. However, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline. One direction is to further investigate its potential use in the treatment of cancer, neurodegenerative diseases, and viral infections. Another direction is to develop more potent and selective inhibitors of PP2A based on the structure of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline. Additionally, it would be interesting to investigate the role of PP2A in other cellular processes and diseases to identify new targets for drug development.

Synthesis Methods

The synthesis of 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline involves several steps. The starting material is 4-methylpiperidine, which is reacted with 4-chloro-3-nitrobenzenesulfonyl chloride to form the nitro derivative. The nitro group is then reduced to an amine using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-ethylsulfonylbenzoyl chloride to form 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline.

Scientific Research Applications

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been studied extensively for its potential use in the treatment of cancer, neurodegenerative diseases, and viral infections. In cancer, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative diseases, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease. In viral infections, 4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline has been shown to inhibit the replication of hepatitis C virus.

properties

IUPAC Name

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-3-20(18,19)14-6-4-13(5-7-14)17-12-15(2)8-10-16-11-9-15/h4-7,16-17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZHJGBBPFAUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC2(CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethylsulfonyl-N-[(4-methylpiperidin-4-yl)methyl]aniline

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